molecular formula C11H12N2O B13768626 1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-

1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-

Cat. No.: B13768626
M. Wt: 188.23 g/mol
InChI Key: ZONRBWXBMNASSS-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds through a cyclization process, forming the benzimidazole core . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to therapeutic effects such as anticancer activity . The presence of functional groups on the benzimidazole core can modulate its binding affinity and specificity for different targets.

Comparison with Similar Compounds

1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- lies in its specific structural features and the resulting biological activities

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethenyl-5-methoxy-1-methylbenzimidazole

InChI

InChI=1S/C11H12N2O/c1-4-11-12-9-7-8(14-3)5-6-10(9)13(11)2/h4-7H,1H2,2-3H3

InChI Key

ZONRBWXBMNASSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C=C

Origin of Product

United States

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